- Electrochemical generation of alkyl and aryl isocyanidesTetrahedron, 1999, 55(31), 9631-9640,
Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)

1,4-DIISOCYANOBENZENE structure
Nome do Produto:1,4-DIISOCYANOBENZENE
1,4-DIISOCYANOBENZENE Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,4-DIISOCYANOBENZENE
- 1,4-PHENYLENE DIISOCYANIDE
- Benzene,1,4-diisocyano-
- 1,4-diisocyanobenzol
- 1,4-phenylendiisocyanide
- phenylene-1,4-bisisocyanide
- p-phenylene-1,4-diisocyanate
- TOS-BB-0782
- 1,4-Diisocyanobenzene (ACI)
- p-Phenylene isocyanide (7CI, 8CI)
- p-Diisocyanobenzene
- p-Phenyl diisocyanide
- 4-Isocyanophenylisocyanide
- DB-057409
- 935-16-0
- InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6
- AS-81211
- GEO-02803
- W-200529
- DTXSID10377957
- MFCD00012383
- SCHEMBL409015
- 1,4-Phenylenediisocyanide
- AKOS015913089
-
- MDL: MFCD00012383
- Inchi: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
- Chave InChI: IXACFSRTSHAQIX-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1
Propriedades Computadas
- Massa Exacta: 128.03700
- Massa monoisotópica: 128.037448136g/mol
- Contagem de átomos isótopos: nothing
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: nothing
- Contagem de Unidades Ligadas Covalentemente: nothing
- Contagem de Estereocentros Átomos Definidos: nothing
- Contagem de Estereocentros Átomos Indefinidos: nothing
- Contagem de Stereocenters de Obrigações Definidas: nothing
- Contagem de Stereocenters Indefined Bond: nothing
- Carga de Superfície: nothing
- Contagem de Tautomeros: nothing
- XLogP3: nothing
- Superfície polar topológica: 8.7Ų
Propriedades Experimentais
- Cor/Forma: Not determined
- Ponto de Fusão: 160 °C (dec.) (lit.)
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- PSA: 0.00000
- LogP: 1.24960
- Solubilidade: Not determined
1,4-DIISOCYANOBENZENE Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302 + H312 + H332-H315-H319-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Número de transporte de matérias perigosas:UN 3335
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22-36/37/38
- Instrução de Segurança: S26
-
Identificação dos materiais perigosos:
- Frases de Risco:R20/21/22
1,4-DIISOCYANOBENZENE Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,4-DIISOCYANOBENZENE Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2024-06-07 | |
A2B Chem LLC | AB57530-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$153.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-21 | |
abcr | AB530230-1g |
1,4-Phenylene diisocyanide, 97%; . |
935-16-0 | 97% | 1g |
€330.00 | 2024-04-16 | |
eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-27 | |
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 311367-1G |
1,4-DIISOCYANOBENZENE |
935-16-0 | 1g |
¥3777.22 | 2023-12-08 | ||
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2024-06-07 | |
eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-27 |
1,4-DIISOCYANOBENZENE Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanesChemical Communications (Cambridge, 2022, 58(52), 7253-7256,
Método de produção 3
Condições de reacção
1.1 Solvents: Toluene ; 8 h, reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
Referência
- Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acidsBioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479,
Método de produção 4
Condições de reacção
Referência
- Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligandsJournal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215,
Método de produção 5
Condições de reacção
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Referência
- Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nmAdvanced Synthesis & Catalysis, 2020, 362(2), 376-383,
Método de produção 6
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane , Water ; 12 h, 40 °C
Referência
- Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive IndexJournal of the American Chemical Society, 2021, 143(38), 15723-15731,
Método de produção 8
Condições de reacção
1.1 Reagents: Acetic anhydride ; 2 h, 70 °C; 70 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
Referência
- Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide ChemistryJournal of the American Chemical Society, 2020, 142(50), 20956-20961,
Método de produção 9
Condições de reacção
1.1 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Referência
- Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction ApproachChemistrySelect, 2020, 5(38), 11915-11920,
Método de produção 10
Condições de reacção
Referência
- Alkyl-substituted phenylene diisonitriles, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Phosgene , Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referência
- Main group compounds. Para-substituted aryl isocyanidesInorganic Syntheses, 2004, 34, 24-29,
1,4-DIISOCYANOBENZENE Raw materials
- Carbonimidic dichloride, (4-isocyanophenyl)-
- n-(4-formamidophenyl)formamide
- Benzenamine, 4-isocyano-
1,4-DIISOCYANOBENZENE Preparation Products
1,4-DIISOCYANOBENZENE Literatura Relacionada
-
Ryan P. Steele,Robert A. DiStasio Jr,Martin Head-Gordon,Yan Li,Giulia Galli Phys. Chem. Chem. Phys. 2010 12 82
-
Youngku Sohn,Debabrata Pradhan,Jung-Soo Kang,K. T. Leung RSC Adv. 2015 5 31472
-
John Kestell,Rasha Abuflaha,J. Anibal Boscoboinik,Yun Bai,Dennis W. Bennett,Wilfred T. Tysoe Chem. Commun. 2013 49 1422
-
Pablo Espinet,Katerina Soulantica,Jonathan P. H. Charmant,A. Guy Orpen Chem. Commun. 2000 915
-
Jorge A. Boscoboinik,Florencia C. Calaza,Zeesham Habeeb,Dennis W. Bennett,Dario J. Stacchiola,Martin A. Purino,Wilfred T. Tysoe Phys. Chem. Chem. Phys. 2010 12 11624
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:935-16-0)1,4-DIISOCYANOBENZENE

Pureza:99%
Quantidade:1g
Preço ($):196.0